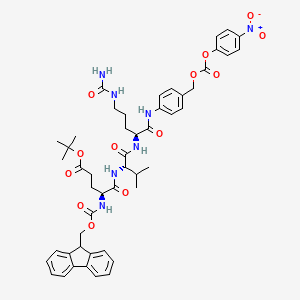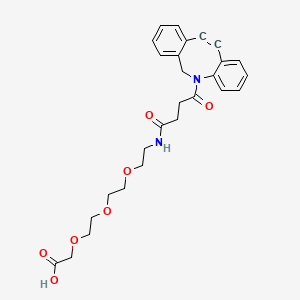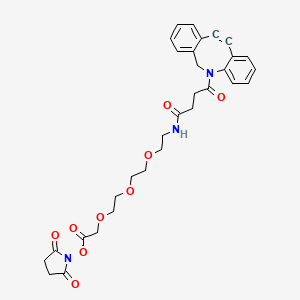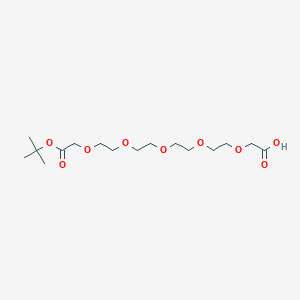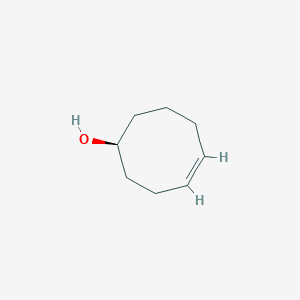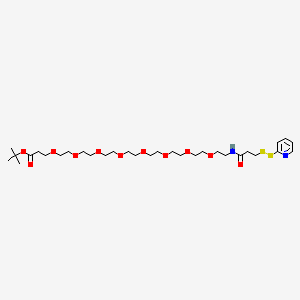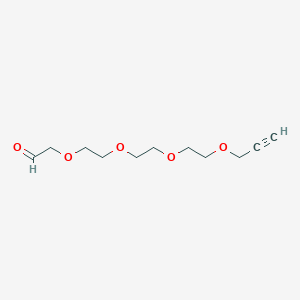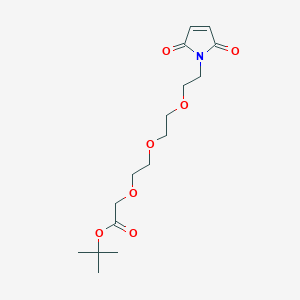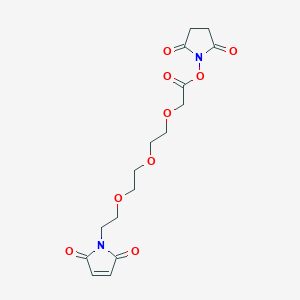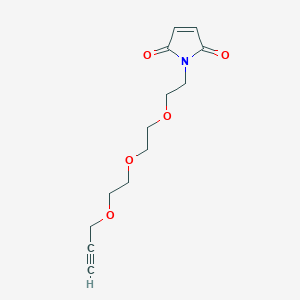
Mal-PEG3-Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG3-Propargyl is a compound that consists of a maleimide group, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and a propargyl group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with thiol and azide groups, forming stable linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-Propargyl typically involves the following steps:
Preparation of PEG3: Polyethylene glycol with three ethylene glycol units is synthesized or obtained commercially.
Introduction of Maleimide Group: The maleimide group is introduced to one end of the PEG3 chain through a reaction with maleic anhydride or maleimide derivatives.
Introduction of Propargyl Group: The propargyl group is introduced to the other end of the PEG3 chain through a reaction with propargyl bromide or propargyl chloride in the presence of a base such as potassium carbonate.
The reaction conditions generally involve mild temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG3-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-containing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol-containing compounds through a 1,4-addition reaction to form stable thioether bonds.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.
Thiol-Maleimide Reaction: Thiol-containing compounds such as cysteine or glutathione are used. The reaction is carried out in a buffer solution at pH 6.5-7.5.
Major Products Formed
Click Chemistry: The major product is a triazole-linked conjugate.
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.
Scientific Research Applications
Mal-PEG3-Propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in polymer chemistry and materials science.
Biology: Employed in the modification of biomolecules such as proteins, peptides, and nucleic acids for various studies.
Medicine: Utilized in drug delivery systems and the development of bioconjugates for targeted therapy.
Industry: Applied in the production of functionalized surfaces and materials with specific properties.
Mechanism of Action
The mechanism of action of Mal-PEG3-Propargyl involves its ability to form stable linkages with thiol and azide groups. The maleimide group reacts with thiol groups through a 1,4-addition reaction, forming a stable thioether bond. The propargyl group reacts with azide groups via CuAAC, forming a stable triazole linkage. These reactions enable the conjugation of this compound with various biomolecules and materials, facilitating their functionalization and modification.
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG3-Acid: Contains a carboxylic acid group instead of a maleimide group.
Propargyl-PEG4-Acid: Similar structure but with an additional ethylene glycol unit.
Propargyl-PEG1-Acid: Contains a shorter PEG spacer with only one ethylene glycol unit.
Uniqueness
Mal-PEG3-Propargyl is unique due to its combination of a maleimide group and a propargyl group, allowing it to participate in both thiol-maleimide and click chemistry reactions. This dual functionality makes it highly versatile for various bioconjugation and modification applications.
Properties
IUPAC Name |
1-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-2-6-17-8-10-19-11-9-18-7-5-14-12(15)3-4-13(14)16/h1,3-4H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQKXTYDMOEYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B8113869.png)
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)
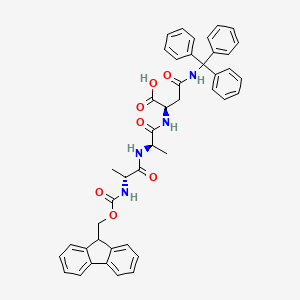
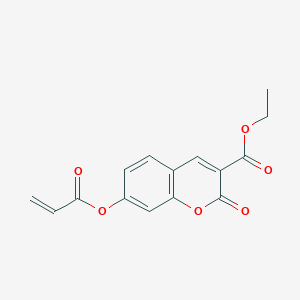
![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)
